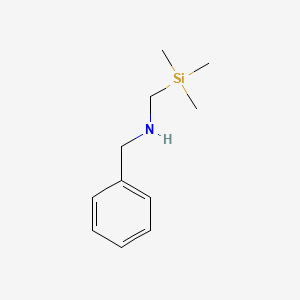

N-(Trimethylsilylmethyl)benzylamine

Descripción

Significance of Organosilicon Compounds in Modern Synthesis

Organosilicon compounds, which contain carbon-silicon bonds, are staples in modern organic synthesis due to their unique chemical properties that differ significantly from their carbon-only counterparts. chemicalbook.comwikipedia.org The distinct electropositive nature of silicon and the strength of the silicon-oxygen bond are key drivers of their reactivity. encyclopedia.pubrsc.org These compounds are widely used as protecting groups for alcohols, versatile reaction intermediates, and reagents that enable specific and often complex molecular constructions. chemicalbook.comrsc.org Their stability, relative to other organometallics, and their unique reaction pathways, such as the Peterson olefination and the Brook rearrangement, make them indispensable tools for synthetic chemists. encyclopedia.pub The field, which began with the synthesis of tetraethylsilane (B1293383) in 1863, has grown into a cornerstone of both industrial and academic chemistry, producing everything from silicone polymers to life-saving pharmaceuticals. chemicalbook.comwikipedia.org

Historical Context of N-(Trimethylsilylmethyl)benzylamine Development

The development of this compound is intrinsically linked to the broader effort to create stable and versatile precursors for important reactive intermediates. Its synthesis is straightforward, typically involving the nucleophilic substitution reaction between benzylamine (B48309) and (chloromethyl)trimethylsilane. chembk.comorgsyn.org In this reaction, the nitrogen atom of benzylamine attacks the silicon-bearing carbon of (chloromethyl)trimethylsilane, displacing the chloride and forming the N-CH2-Si linkage.

This compound emerged as a valuable building block, most notably for the preparation of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. chemicalbook.comchemicalbook.com The subsequent development of this methoxymethyl derivative, first reported in the 1980s, marked a significant advancement in the generation of azomethine ylides, which are highly reactive 1,3-dipoles. chemicalbook.comchemdad.com The ease of handling and stability of this derivative, made possible by its precursor this compound, solidified its place as a preferred reagent for these types of transformations. chemicalbook.com

Structural Features and Reactivity Profile of this compound

This compound (C₁₁H₁₉NSi) is a liquid at room temperature characterized by the presence of a benzyl (B1604629) group and a trimethylsilylmethyl group attached to a central nitrogen atom. chembk.comsigmaaldrich.com This structure imparts a dual reactivity profile. The secondary amine is nucleophilic and can participate in reactions typical of amines. However, the most critical aspect of its reactivity is its function as a synthetic intermediate. sigmaaldrich.com

The primary reactive pathway for this compound involves its N-functionalization. Specifically, it serves as the starting material for N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, which is created through a reaction with formaldehyde (B43269) and methanol (B129727). orgsyn.orgchemicalbook.comchemicalbook.com It is this derivative that acts as a stable, convenient, and widely used precursor for generating the N-benzyl azomethine ylide. chemicalbook.comsigmaaldrich.com The parent compound, this compound, has also been noted for its potential use as a ligand in metal-catalyzed reactions, though this application is less common. chembk.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 53215-95-5 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₉NSi | fishersci.es |

| Molecular Weight | 193.36 g/mol | sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | chembk.com |

| Boiling Point | 89-90 °C at 5 mmHg | sigmaaldrich.com |

| Density | 0.88 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | 1.496 (n20/D) | sigmaaldrich.com |

Overview of Key Synthetic Applications and Research Trajectories

The principal application of this compound is its role as a synthetic intermediate for creating azomethine ylide precursors. sigmaaldrich.com Its derivative, N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, is a celebrated reagent that, upon treatment with a catalytic amount of acid or a fluoride (B91410) source, generates a non-stabilized N-benzyl azomethine ylide in situ. chemicalbook.comchemdad.com

This azomethine ylide is a powerful 1,3-dipole that readily participates in [3+2] cycloaddition reactions with a wide array of dipolarophiles. wikipedia.org This reaction is a cornerstone of modern heterocyclic chemistry, providing a highly efficient and stereospecific route to N-benzyl substituted pyrrolidines. chemicalbook.commdpi.com Research trajectories fueled by this chemistry are extensive and focus on:

Synthesis of Bioactive Molecules: The pyrrolidine (B122466) core is a common motif in many biologically active compounds and pharmaceuticals. highfine.com The cycloaddition reactions enabled by the derivative of this compound are used to construct complex scaffolds for drug discovery, including spirocyclic and fused bicyclic systems. chemicalbook.comhighfine.com

Diverse Heterocycle Formation: The reaction is not limited to simple alkenes. Electron-deficient alkenes and alkynes, such as unsaturated esters, ketones, nitriles, and sulfones, are excellent reaction partners. chemicalbook.comchemdad.com This allows for the synthesis of a diverse range of functionalized five-membered nitrogen heterocycles. Alkynes yield 3-pyrrolines, which can be further converted to pyrroles. chemicalbook.com The reaction can also occur with carbonyls to produce oxazolidine (B1195125) derivatives. highfine.com

Large-Scale and Asymmetric Synthesis: A significant area of research focuses on adapting this methodology for the practical, large-scale synthesis of chiral pyrrolidines, which are valuable building blocks for asymmetric synthesis. chemicalbook.comscbt.com

In essence, while this compound itself is not the direct participant in these cycloadditions, its existence is fundamental to the success and widespread use of one of the most reliable methods for generating azomethine ylides and constructing complex nitrogen-containing heterocycles.

Table 2: Examples of Dipolarophiles in Azomethine Ylide Cycloadditions

| Dipolarophile Class | Example | Resulting Product Type | Source |

|---|---|---|---|

| α,β-Unsaturated Esters | Dimethyl maleate (B1232345) | Substituted Pyrrolidine | orgsyn.org |

| α,β-Unsaturated Ketones | Methyl vinyl ketone | Substituted Pyrrolidine | chemicalbook.com |

| α,β-Unsaturated Nitriles | Acrylonitrile | Substituted Pyrrolidine | chemicalbook.com |

| Alkynes | Dimethyl acetylenedicarboxylate | Substituted 3-Pyrroline | chemicalbook.com |

| Aldehydes | Benzaldehyde | Oxazolidine | highfine.commdpi.com |

| Unsaturated Imides | N-Phenylmaleimide | Bicyclic Pyrrolidine | orgsyn.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-phenyl-N-(trimethylsilylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NSi/c1-13(2,3)10-12-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECLUYCAWLJMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326567 | |

| Record name | N-(Trimethylsilylmethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53215-95-5 | |

| Record name | N-(Trimethylsilylmethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(Trimethylsilyl)methyl]benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Trimethylsilylmethyl Benzylamine and Its Derivatives

Established Synthetic Routes to N-(Trimethylsilylmethyl)benzylamine

The primary and most direct route to synthesizing this compound is through the alkylation of benzylamine (B48309).

The synthesis of this compound is effectively achieved by the direct alkylation of benzylamine using chloromethyltrimethylsilane (B1583789). orgsyn.org In this procedure, chloromethyltrimethylsilane is reacted with an excess of benzylamine, which serves as both the reactant and an acid scavenger. orgsyn.org The reaction involves the nucleophilic attack of the benzylamine's nitrogen atom on the electrophilic carbon of chloromethyltrimethylsilane, displacing the chloride ion and forming the desired product along with benzylamine hydrochloride salt. orgsyn.org

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound.

Temperature: The reaction temperature can range from 100°C to 200°C. google.com An optimal temperature range has been identified as 110-130°C. google.com One specific procedure involves heating the reaction mixture at 200°C for 2.5 hours to drive the reaction to completion. orgsyn.org

Solvent: This reaction can be performed under solvent-free conditions, which is often preferred for its simplicity and reduced waste. google.com Alternatively, solvents like toluene (B28343) can be used.

Stoichiometry: The molar ratio of the reactants significantly influences the outcome. A molar ratio of benzylamine to chloromethyltrimethylsilane can range from 1:1 to 3:1. google.com An optimal ratio is reported to be between 2:1 and 3:1, where the excess benzylamine helps to consume the hydrogen chloride byproduct. orgsyn.orggoogle.com One detailed procedure specifies using a 3:1 molar ratio of benzylamine to chloromethyltrimethylsilane. orgsyn.org

A summary of the optimized reaction conditions is presented below.

Table 1: Optimized Reaction Conditions for this compound Synthesis| Parameter | Range | Optimal Condition | Source(s) |

|---|---|---|---|

| Temperature | 100-200 °C | 110-130 °C | google.com |

| Solvent | None or Toluene | None | google.com |

| Stoichiometry (Benzylamine:Chloromethyltrimethylsilane) | 1:1 to 3:1 | 2:1 to 3:1 | orgsyn.orggoogle.com |

After the reaction is complete, a workup and purification sequence is necessary to isolate the pure product. The reaction mixture, containing the product and benzylamine hydrochloride, is treated with an aqueous sodium hydroxide (B78521) solution to neutralize the salt and hydrolyze any remaining reactive species. orgsyn.org The organic layer is then separated, typically after extraction with a solvent like ether. orgsyn.org The combined organic extracts are dried over an anhydrous drying agent, such as magnesium sulfate, and the solvent is removed under reduced pressure. orgsyn.orgorgsyn.org

The final purification is achieved by fractional distillation under reduced pressure. orgsyn.orgorgsyn.org This technique separates the desired this compound from unreacted benzylamine and other impurities. The product is collected as a colorless liquid at a boiling point of 68–72°C at a pressure of 0.7–0.8 mmHg. orgsyn.org

Synthesis of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is a valuable derivative synthesized from this compound. This compound is a key reagent for the in-situ generation of N-benzyl azomethine ylides, which are useful in constructing five-membered nitrogen heterocycles. chemicalbook.comchemicalbook.comchemdad.com

The most convenient preparation of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine involves a one-pot reaction of this compound with formaldehyde (B43269) and methanol (B129727). chemicalbook.comchemicalbook.comchemdad.com

The synthesis proceeds by first cooling an aqueous solution of formaldehyde (typically 37%) to 0°C. orgsyn.org this compound is then added dropwise to this solution. orgsyn.org Following this addition, methanol is introduced, and a base like potassium carbonate is added to the mixture. orgsyn.org The reaction is stirred, often overnight, to ensure completion. orgsyn.orggoogle.com The product is then extracted with a solvent such as ether, dried, and concentrated. orgsyn.org Final purification by vacuum distillation yields N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine as a clear, colorless to light yellow liquid. orgsyn.orggoogle.comchemicalbook.com

The reaction conditions from various sources are summarized in the table below.

Table 2: Reaction Parameters for N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine Synthesis| Parameter | Condition | Source(s) |

|---|---|---|

| Starting Material | This compound | orgsyn.orgchemicalbook.comhighfine.com |

| Reagents | Formaldehyde (37% aq.), Methanol | orgsyn.orgchemicalbook.comhighfine.com |

| Base | Potassium Carbonate | orgsyn.org |

| Temperature | 0 °C to room temperature | orgsyn.orggoogle.com |

| Purification | Distillation under reduced pressure (bp 77–80°C / 0.5 mmHg) | orgsyn.orggoogle.comchemicalbook.com |

The synthetic methodology for N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is versatile and can be adapted to produce a range of higher ether homologs. chemicalbook.comchemicalbook.comchemdad.com By simply substituting methanol with other appropriate alcohols, such as ethanol (B145695) or propanol, the corresponding N-(ethoxymethyl)- or N-(propoxymethyl)- derivatives can be synthesized. chemicalbook.comchemicalbook.comchemdad.com This flexibility allows for the creation of a library of related reagents with potentially different properties and applications in organic synthesis. chemicalbook.com

Alkylation of Lithium N-Benzyltrimethylsilymethylamide with Methoxymethyl Chloride

A known, albeit less detailed, alternative route for the synthesis of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine involves a two-step process beginning with the formation of a lithium amide intermediate. chemicalbook.comchemicalbook.com This method starts with the deprotonation of the precursor, this compound, using a strong base like n-butyllithium to form the corresponding lithium N-benzyltrimethylsilymethylamide. This highly reactive intermediate is then alkylated with methoxymethyl chloride (MOM-Cl) to yield the final product.

This synthetic pathway is recognized as an alternate procedure to the more commonly documented method of reacting this compound with formaldehyde and methanol. chemicalbook.comchemdad.com However, detailed research findings, including specific reaction conditions for the lithiation and subsequent alkylation steps (e.g., solvents, temperatures) and corresponding yield data, are not extensively reported in readily available scientific literature. The primary advantage of this method lies in the direct introduction of the methoxymethyl group, avoiding the use of formaldehyde.

Industrial Production Considerations and Scalability

The production of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is significant for industrial applications, primarily due to its role as a key reagent in the practical, large-scale synthesis of chiral pyrrolidines and other physiologically active compounds. chemicalbook.comscbt.comguidechem.com The scalability of its synthesis is a critical factor, with established procedures designed for producing the compound in high purity and significant quantities. google.com

The most common industrial-scale synthesis is a two-step process:

Synthesis of this compound: This precursor is typically prepared by reacting (chloromethyl)trimethylsilane with benzylamine. orgsyn.org Industrial methods can involve heating the neat reactants at high temperatures (100-200 °C) or performing the reaction in a solvent like acetonitrile (B52724) at reflux (approximately 82 °C). guidechem.comgoogle.com A Chinese patent outlines a practical approach where the optimal temperature range is 110-130 °C with a benzylamine to silane (B1218182) molar ratio of 2-3:1. google.com

Synthesis of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: The precursor amine is then reacted with formaldehyde and an alcohol (typically methanol) to introduce the methoxymethyl ether group. chemicalbook.com Large-scale examples report the reaction of over a kilogram of the precursor amine with formaldehyde and methanol, followed by the addition of potassium carbonate, to yield the final product in quantities exceeding 1.5 kg with yields around 91%. chemicalbook.comguidechem.com

Key considerations for industrial scalability include temperature control, management of by-products (like benzylamine hydrochloride), and purification methods, which typically involve filtration and vacuum distillation to achieve high purity. guidechem.comorgsyn.org The process is designed to be succinct and practical for implementation in commercial manufacturing settings. google.com

Table 1: Industrial Synthesis Parameters for N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and its Precursor

| Step | Reactants | Key Conditions | Scale Example | Yield | Source |

|---|---|---|---|---|---|

| 1: Precursor Synthesis | (Chloromethyl)trimethylsilane, Benzylamine | Temperature: 110-130 °C (optimal); Molar Ratio: 1:2-3 | 1.34 kg (chloromethyl)trimethylsilane, 2.34 kg benzylamine | Not specified in source | guidechem.comgoogle.com |

| 2: Final Product Synthesis | This compound, Formaldehyde, Methanol | Temperature: 0 °C to 15 °C; Catalyst/Base: K₂CO₃ | 1282 g precursor amine | ~91% | chemicalbook.comguidechem.com |

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. This focus has led to explorations of advanced strategies for synthesizing this compound and its derivatives.

Biocatalysis in Synthesis

While direct biocatalytic routes to this compound itself are not currently established in the literature, green chemistry principles can be applied to the synthesis of its key precursors. researchgate.net A significant advancement is the development of biocatalytic methods to produce benzylamine, a primary starting material. researchgate.net

Researchers have engineered strains of Escherichia coli to perform multi-step enzyme cascades that convert renewable feedstocks, such as L-phenylalanine, directly into benzylamine. researchgate.netresearchgate.net This whole-cell biocatalysis approach offers a sustainable alternative to traditional chemical synthesis from fossil fuel-derived precursors. researchgate.net By optimizing these artificial enzymatic pathways, significant concentrations of benzylamine can be produced and isolated, demonstrating a green and sustainable manufacturing method. researchgate.netresearchgate.net The application of biocatalysis, particularly using enzymes like transaminases, is a growing field for the production of chiral amines, offering high selectivity and reducing the environmental impact of pharmaceutical and chemical manufacturing. mdpi.com

Sustainable Synthesis Routes and Environmental Impact Mitigation

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use safer chemicals. youtube.comyoutube.com Applying these principles to the synthesis of this compound involves re-evaluating traditional methods and exploring new technologies.

Microwave-Assisted Synthesis: Microwave irradiation is an emerging technology in green chemistry that can significantly accelerate reaction rates, often leading to higher yields in shorter times and with less energy consumption compared to conventional heating. researchgate.net While not yet specifically documented for this compound, microwave-assisted synthesis has been successfully applied to the production of related N-benzylamides and other nitrogen-containing heterocycles, suggesting its potential applicability in this context. nih.govnih.gov

Solvent Choice: The use of water or deep eutectic solvents (DES) as greener alternatives to traditional organic solvents is a core tenet of sustainable chemistry. youtube.com Research into sustainable N-heterocycle synthesis has demonstrated the feasibility of using water or catalyst-free conditions in acetonitrile, pointing towards more environmentally friendly routes. researchgate.net

By integrating strategies such as using bio-derived starting materials and exploring energy-efficient technologies like microwave assistance, the synthesis of this compound can be made more sustainable, aligning with modern green chemistry standards.

Mechanistic Investigations of Azomethine Ylide Generation from N Trimethylsilylmethyl Benzylamine Derivatives

Formation of Azomethine Ylides: Catalytic Activation

The formation of azomethine ylides from N-(trimethylsilylmethyl)benzylamine precursors is not a spontaneous process and requires the intervention of a catalyst to facilitate the elimination of the trimethylsilyl (B98337) group and generate the desired 1,3-dipole. A variety of catalysts, including Brønsted acids, Lewis acids, and fluoride (B91410) sources, have been successfully employed for this purpose.

Role of Brønsted Acids: Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is a commonly used and highly effective Brønsted acid catalyst for the generation of azomethine ylides from this compound derivatives. chemicalbook.com The mechanism involves the protonation of the nitrogen atom of the amine, which enhances the leaving group ability of the trimethylsilylmethyl group. Subsequent desilylation, often facilitated by the conjugate base of the acid or other nucleophilic species present in the reaction mixture, leads to the formation of the azomethine ylide.

The use of a catalytic amount of TFA is often sufficient to promote the reaction efficiently. chemicalbook.com This method is particularly advantageous due to the mild reaction conditions and the compatibility of TFA with a wide range of functional groups. The generated azomethine ylide can then be trapped in situ by a suitable dipolarophile, such as an electron-deficient alkene, to afford the corresponding pyrrolidine (B122466) derivative. mdpi.com The reaction with trans-aryl acrylates, for example, yields trans-pyrrolidine derivatives, highlighting the stereospecific nature of the cycloaddition. mdpi.com

| Catalyst | Substrate | Product | Key Features |

| Trifluoroacetic Acid (TFA) | This compound | Azomethine Ylide | Catalytic amounts are effective; mild reaction conditions. |

Lewis Acid Catalysis: Zinc Chloride (ZnCl₂)

Lewis acids, such as zinc chloride (ZnCl₂), can also catalyze the formation of azomethine ylides from this compound derivatives. In this case, the Lewis acid coordinates to the nitrogen atom of the amine, which increases the electrophilicity of the carbon atom bonded to the silicon. This polarization facilitates the nucleophilic attack, typically by a fluoride ion or another nucleophile, leading to the cleavage of the carbon-silicon bond and the formation of the ylide.

In the absence of a trapping agent, the reaction of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine with zinc chloride can lead to the formation of various silylated diamines. researchgate.net This observation underscores the role of the Lewis acid in activating the substrate towards nucleophilic attack. The choice of Lewis acid can influence the reaction pathway and the nature of the products formed.

| Catalyst | Substrate | Outcome in Absence of Trapping Agent |

| Zinc Chloride (ZnCl₂) | N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine | Formation of silylated diamines |

Fluoride Anion Mediation: LiF, TBAF, CsF

Fluoride ions are potent reagents for promoting the desilylation of organosilanes and are widely used for the generation of azomethine ylides from this compound precursors. chemicalbook.comhighfine.com Common sources of fluoride ions include lithium fluoride (LiF), tetrabutylammonium (B224687) fluoride (TBAF), and cesium fluoride (CsF). chemicalbook.comhighfine.com The high affinity of fluoride for silicon drives the cleavage of the C-Si bond, leading to the formation of a stable fluorotrimethylsilane (B1212599) and the desired azomethine ylide.

The choice of the fluoride source and the reaction conditions can impact the efficiency of ylide generation. For instance, LiF is often used in stoichiometric amounts, while TBAF, being more soluble in organic solvents, can be used in catalytic amounts. chemicalbook.com Cesium fluoride is another effective fluoride source, often used in conjunction with silyl (B83357) triflates or iodosilanes. researchgate.net These fluoride-mediated methods are highly reliable and have been successfully applied to a broad range of substrates and dipolarophiles.

| Fluoride Source | Abbreviation | Common Usage |

| Lithium Fluoride | LiF | Often used in stoichiometric amounts. |

| Tetrabutylammonium Fluoride | TBAF | Soluble in organic solvents, can be used catalytically. |

| Cesium Fluoride | CsF | Effective in conjunction with silyl triflates or iodosilanes. |

Tungsten-Assisted Processes in Ylide Generation

While less common than acid or fluoride-mediated methods, transition metals can also play a role in the generation of azomethine ylides. Tungsten complexes, for example, can be involved in processes that facilitate the formation of these reactive intermediates. Although detailed mechanistic studies in the context of this compound are not as prevalent, the broader field of organometallic chemistry offers precedents for such transformations. These processes could involve oxidative addition of the C-Si bond to the metal center, followed by reductive elimination to form the ylide. Further research is needed to fully elucidate the potential of tungsten and other transition metals in this specific application.

Characterization of Reactive Intermediates

The transient nature of azomethine ylides makes their direct observation and characterization challenging. However, a combination of spectroscopic techniques and trapping experiments has provided compelling evidence for their existence as key reactive intermediates.

Spectroscopic Evidence for 1,3-Dipolar Species

Mechanistic studies have provided strong evidence that the reactive intermediate generated from this compound derivatives with either trifluoroacetic acid or fluoride ions is a 1,3-dipolar species, namely an azomethine ylide. chemicalbook.com While direct spectroscopic observation of the ylide itself is often difficult due to its high reactivity, indirect evidence can be obtained by analyzing the products of its reactions.

The stereospecificity of the [3+2] cycloaddition reactions provides crucial insight. For example, the reaction of the generated ylide with cis- or trans-alkenes proceeds with retention of the alkene stereochemistry in the resulting pyrrolidine product. This is consistent with a concerted cycloaddition mechanism, which is a hallmark of 1,3-dipolar cycloadditions. Furthermore, computational studies and trapping experiments with a variety of dipolarophiles have consistently supported the intermediacy of the azomethine ylide. The isolation and characterization of the cycloadducts serve as a chemical "proof" of the transient ylide's formation.

Applications in 3+2 Cycloaddition Chemistry

Synthesis of Pyrrolidine (B122466) Derivatives

The [3+2] cycloaddition reaction employing the azomethine ylide derived from N-(Trimethylsilylmethyl)benzylamine is a cornerstone for the synthesis of the pyrrolidine scaffold, a structural motif prevalent in numerous biologically active compounds and natural products. highfine.comnih.gov This reaction provides a convergent pathway where the five-membered ring is constructed in a single step from two components (the ylide and a dipolarophile), efficiently assembling complex molecular architectures. chemicalbook.comchemdad.com

The azomethine ylide generated from this compound readily undergoes [3+2] cycloaddition with α,β-unsaturated esters to produce N-benzyl substituted pyrrolidines in good yields. chemicalbook.comchemdad.comchemicalbook.comcymitquimica.com This reaction is particularly effective because the electron-withdrawing nature of the ester group activates the double bond of the dipolarophile for reaction with the ylide. chemicalbook.comchemicalbook.com For instance, the reaction with methyl acrylate has been utilized to synthesize benzimidazole carboxamides bearing a pyrrolidine nucleus, which have been investigated as potential inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes. nih.gov Similarly, reactions with cis- or trans-alkenyl esters have been employed to create 4-benzylpyrrolidine-3-carboxylic acid derivatives, which act as potent agonists at peroxisome proliferator-activated receptors (PPARs). nih.gov

Table 1: Examples of [3+2] Cycloaddition with α,β-Unsaturated Esters

| Dipolarophile | Catalyst | Product Type | Application/Significance | Source(s) |

| Methyl Acrylate | TFA | 2-substituted Pyrrolidine | Synthesis of PARP inhibitors | nih.gov |

| cis/trans-Alkenyl Esters | TFA | 4-Benzylpyrrolidine-3-carboxylic acid derivatives | Development of PPAR agonists | nih.gov |

| Enol Acetate | - | Fluoro- and acetoxy-substituted pyrrolidine ester | Intermediate for immucillin inhibitors | researchgate.net |

A significant application of this methodology lies in the field of asymmetric synthesis, providing access to enantiomerically pure or enriched chiral pyrrolidines. chemicalbook.comchemdad.comchemicalbook.com Asymmetric induction can be achieved by using chiral dipolarophiles, such as those bearing a chiral auxiliary. For example, the cycloaddition of the N-benzyl azomethine ylide to chiral α,β-unsaturated N-acyloxazolidinones has been shown to produce chiral trans-3,4-disubstituted pyrrolidines. researchgate.net Another strategy involves the use of chiral catalysts. researchgate.netthieme-connect.de The reaction of chiral azomethine ylides with 3-benzyloxy-substituted alkenoylcamphorsultams yields trans-3,4-disubstituted pyrrolidines with high diastereomeric ratios, which serve as building blocks for bioactive compounds like glycosidase inhibitors. researchgate.net These asymmetric cycloadditions are powerful tools for creating multiple stereocenters in a single, controlled step. nih.gov

The reaction between the N-benzyl azomethine ylide and various alkenes provides an efficient and convergent route to a wide array of pyrrolidine derivatives. chemicalbook.comchemicalbook.com This strategy allows for the rapid assembly of complex molecular scaffolds from simple, readily available starting materials. whiterose.ac.uk The versatility of the reaction is demonstrated by the broad range of suitable dipolarophiles, which includes not only unsaturated esters but also ketones, imides, nitriles, and sulfones. chemicalbook.comchemdad.comchemicalbook.com This flexibility enables the synthesis of diverse libraries of pyrrolidine-based compounds for applications in medicinal chemistry and drug discovery, targeting a range of biological targets from enzymes like PARP to nuclear receptors like PPARs. nih.gov

The reactivity in these [3+2] cycloaddition reactions is governed by frontier molecular orbital (FMO) theory. The reaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole (the azomethine ylide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (the alkene or alkyne). chemicalbook.comchemicalbook.com The rate of the reaction is inversely proportional to the energy gap between these two orbitals; a smaller HOMO-LUMO energy gap leads to a faster reaction. yale.eduwuxiapptec.commdpi.com

The N-benzyl azomethine ylide, being a non-stabilized ylide, has a relatively high-energy HOMO. Consequently, it reacts most readily with electron-deficient dipolarophiles, which possess low-energy LUMOs. chemicalbook.comchemdad.comchemicalbook.com The presence of electron-withdrawing groups (EWGs) such as esters, ketones, nitriles, or sulfones on the alkene or alkyne lowers the energy of its LUMO, narrowing the HOMO-LUMO gap and accelerating the cycloaddition. chemicalbook.comchemicalbook.comyale.edu This electronic pairing is a key factor controlling the efficiency and scope of the reaction.

Table 2: Influence of Dipolarophile on Reactivity

| Dipolarophile Type | Electronic Nature | LUMO Energy | HOMO-LUMO Gap with Ylide | Reactivity | Source(s) |

| α,β-Unsaturated Esters, Ketones, Nitriles | Electron-deficient | Low | Narrow | High | chemicalbook.comchemdad.comchemicalbook.com |

| Simple Alkenes (e.g., Ethylene) | Electron-neutral | High | Wide | Low | yale.edu |

A defining characteristic of the [3+2] cycloaddition of the N-benzyl azomethine ylide is its high degree of stereospecificity. The reaction proceeds through a concerted mechanism, meaning that both new carbon-carbon bonds are formed simultaneously. chemicalbook.comchemdad.comchemicalbook.com A direct consequence of this concerted pathway is that the stereochemistry of the dipolarophile is transferred directly to the product. orgsyn.org

This is clearly demonstrated in reactions with geometric isomers like dimethyl fumarate (B1241708) (the trans-isomer) and dimethyl maleate (B1232345) (the cis-isomer). The cycloaddition with dimethyl fumarate yields the trans-substituted pyrrolidine, while the reaction with dimethyl maleate exclusively produces the cis-substituted pyrrolidine. orgsyn.org This complete cis-stereospecificity is a hallmark of this reaction, preserving the relative configuration of the substituents from the starting alkene in the final pyrrolidine ring. chemicalbook.comchemdad.comhighfine.com This feature is of great importance for controlling the stereochemical outcome in the synthesis of complex target molecules. highfine.com

Synthesis of Fused and Spirocyclic Nitrogen Heterocycles

The utility of the this compound-derived azomethine ylide extends beyond the synthesis of simple monocyclic pyrrolidines to the construction of more complex polycyclic systems, including fused and spirocyclic nitrogen heterocycles. highfine.com The topology of the product is determined by the structure of the alkene dipolarophile. chemicalbook.comchemdad.comchemicalbook.com

When the dipolarophile contains a double bond that is part of a ring (an endocyclic double bond), the cycloaddition reaction leads to the formation of a fused bicyclic system. chemicalbook.comchemicalbook.comhighfine.com In this arrangement, the newly formed pyrrolidine ring shares two atoms with the original ring of the dipolarophile.

Conversely, if the dipolarophile possesses a double bond that is attached to a ring but not part of it (an exocyclic double bond), the reaction provides access to spirocyclic systems. chemicalbook.comchemdad.comchemicalbook.comhighfine.com In this case, the newly formed pyrrolidine ring and the existing ring are joined by a single, shared spiro-carbon atom. This selective formation of either fused or spirocyclic structures based on the choice of dipolarophile highlights the versatility of this method for building diverse and complex molecular frameworks. highfine.com

Cycloaddition with Endocyclic and Exocyclic Double Bonds

The topology of the alkene dipolarophile dictates the structure of the resulting product in cycloaddition reactions with the azomethine ylide generated from this compound. This selectivity is a key feature in the strategic synthesis of complex cyclic systems.

Endocyclic Double Bonds: When the dipolarophile contains a double bond within a ring (an endocyclic double bond), the [3+2] cycloaddition reaction leads to the formation of fused bicyclic pyrrolidines. nih.gov This approach provides a direct pathway to structures where the newly formed pyrrolidine ring shares a bond with the pre-existing ring.

Exocyclic Double Bonds: Conversely, substrates featuring a double bond attached to a ring (an exocyclic double bond) react to form spirocyclic systems. nih.gov In these products, the pyrrolidine ring and the existing ring are joined by a single common carbon atom, creating a spiro center.

This predictable control over the molecular architecture makes the reagent a valuable tool for generating diverse molecular scaffolds. nih.gov The reaction exhibits excellent diastereoselectivity when reacting with olefins that contain cyclic structures, which is crucial for building molecules with complex spatial arrangements. researchgate.net

Construction of 6-Azaspiro[4.3]alkanes

The utility of this compound in creating spirocyclic systems extends to the synthesis of specific, medicinally relevant scaffolds. One notable application is in the construction of 6-Azaspiro[4.3]alkanes. Research has demonstrated the use of this reagent in synthetic strategies designed to produce these innovative structures, which are of interest as potential scaffolds in drug discovery programs.

| Reagent | Dipolarophile Type | Resulting Scaffold | Application |

| This compound | Alkene with exocyclic double bond | 6-Azaspiro[4.3]alkane | Drug Discovery |

Bicyclic Pyrrolidines for Medicinal Chemistry

A general and effective approach for synthesizing bicyclic fused pyrrolidines for medicinal chemistry involves the [3+2] cycloaddition of the nonstabilized azomethine ylide with endocyclic, electron-deficient alkenes. nih.gov While many such reactions proceed under standard conditions, certain "push-pull" alkenes and CF₃-alkenes were found to be unreactive. To overcome this limitation, a superior protocol was developed using lithium fluoride (B91410) (LiF) at 140 °C without a solvent. nih.gov This enhanced method allows for the preparation of medicinally relevant bicyclic sulfones as well as pyrrolidines substituted with monofluoro, difluoro, and trifluoromethyl groups. nih.gov This advancement not only enabled the creation of novel molecules but also provided a more streamlined synthesis for existing compounds, such as the drug sofinicline. nih.gov

| Reaction Conditions | Substrate Type | Product Type | Significance |

| LiF, 140 °C, no solvent | Previously unreactive endocyclic alkenes (e.g., CF₃-alkenes) | Medchem-relevant bicyclic sulfones and fluorinated pyrrolidines | Overcomes substrate limitations, provides access to novel fluorinated scaffolds nih.gov |

Fused Bicyclic Sultams as Drug Discovery Derivatives

Fused bicyclic sultams (cyclic sulfonamides) are recognized as privileged scaffolds in medicinal chemistry and are of significant interest in drug discovery. researchgate.netresearchgate.net They are considered three-dimensional mimetics of lactams and their rigid bicyclic structure can improve a compound's potency, selectivity, and metabolic profile. chemrxiv.org Various synthetic methodologies have been developed for their construction, including intramolecular cyclizations. researchgate.net However, the synthesis of fused bicyclic sultams through the [3+2] cycloaddition of an azomethine ylide generated from this compound is not a widely documented application in the reviewed chemical literature.

Reactions with Other Dipolarophiles

Beyond carbon-carbon double bonds, the azomethine ylide derived from this compound reacts with other types of dipolarophiles, including those containing carbon-oxygen and carbon-carbon triple bonds.

Aldehydes: Formation of Oxazolidines and Pyrrolidines

The reaction of the nonstabilized azomethine ylide with aliphatic aldehydes can proceed down different pathways depending on the reaction conditions and the structure of the aldehyde. researchgate.net This reactivity allows for the selective synthesis of either oxazolidines or pyrrolidines.

When this compound is used in dimethylformamide (DMF), its reaction with various aliphatic aldehydes readily produces 5-alkyloxazolidines in good yields. researchgate.netresearchgate.net This cycloaddition occurs with the carbonyl group of the aldehyde acting as the dipolarophile. researchgate.net In a different reaction pathway, aldehydes that possess two hydrogen atoms at the α-position can undergo a domino process that results in the formation of 3-alkyl-3-formylpyrrolidines. researchgate.net

| Aldehyde Type | Solvent | Product | Yield |

| Aliphatic Aldehydes | DMF | 5-Alkyloxazolidines | 40–97% researchgate.net |

| Aldehydes with two α-hydrogens | Not Specified | 3-Alkyl-3-formylpyrrolidines | 34–93% researchgate.net |

Alkynes: Conversion to 3-Pyrrolines and Pyrroles

Alkynes, particularly those that are electron-deficient, are suitable dipolarophiles for the azomethine ylide generated from this compound. The initial [3+2] cycloaddition reaction affords 3-pyrrolines (also known as 2,5-dihydropyrroles). biomedres.us These heterocyclic products are stable but can also serve as valuable intermediates for further chemical transformations. Specifically, 3-pyrrolines can be readily converted into the corresponding aromatic pyrroles through oxidation. biomedres.usorganic-chemistry.org This two-step sequence provides an efficient route from alkynes to highly substituted pyrroles, which are important structural motifs in many natural products and pharmaceuticals. mdpi.com

Vinyl Sulfonyl Fluorides and Cyanosulfones

The reaction of the azomethine ylide derived from this compound with vinyl sulfonyl fluorides represents a significant advancement in the synthesis of pyrrolidine-3-sulfonyl fluorides. This [3+2] cycloaddition proceeds efficiently, affording the desired products in good yields. These sulfonyl fluoride-containing pyrrolidines are of particular interest due to their potential applications in chemical biology and drug discovery as probes and inhibitors. A similar reactivity is observed with cyanosulfones, leading to the formation of cyanopyrrolidines, further expanding the synthetic utility of this methodology.

The reaction is typically carried out by generating the azomethine ylide in situ in the presence of the vinyl sulfonyl fluoride dipolarophile. The process is characterized by its high efficiency and scalability, as demonstrated in the synthesis of various substituted pyrrolidine-3-sulfonyl fluorides.

| Dipolarophile | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| (E)-prop-1-ene-1-sulfonyl fluoride | TFA (cat.) | Toluene (B28343) | 80 | 75 | sci-hub.se |

| (E)-2-phenylvinylsulfonyl fluoride | TFA (cat.) | Toluene | 80 | 83 | sci-hub.se |

| (E)-2-(4-chlorophenyl)vinylsulfonyl fluoride | TFA (cat.) | Toluene | 80 | 81 | sci-hub.se |

Alkenyl Boronates: Synthesis of Borylated Pyrrolidines

The [3+2] cycloaddition reaction between the azomethine ylide generated from this compound and alkenyl boronates provides a direct route to 3-borylated pyrrolidines. These compounds are valuable synthetic intermediates, as the boronate group can be further functionalized through a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The reaction proceeds with high diastereoselectivity, making it a powerful tool for the construction of stereochemically defined pyrrolidine scaffolds.

The process is scalable and tolerates a range of substituents on the alkenyl boronate, including alkyl, aryl, and heteroaryl groups. This versatility makes it a valuable method for creating libraries of complex pyrrolidine derivatives for medicinal chemistry and materials science applications.

| Alkenyl Boronate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Reference |

| (E)-prop-1-en-2-ylboronic acid pinacol ester | LiF | DMSO | 110 | 85 | >20:1 | highfine.com |

| (E)-styrylboronic acid pinacol ester | LiF | DMSO | 110 | 92 | >20:1 | highfine.com |

| (E)-1-phenylprop-1-en-2-ylboronic acid pinacol ester | LiF | DMSO | 110 | 78 | >20:1 | highfine.com |

Fullerene C60 Aminomethylation and Fulleropyrrolidine Formation

This compound and its derivatives have been utilized in the functionalization of fullerene C60. Photoaddition reactions of fullerene C60 with N-α-trimethylsilyl-N-carboxymethyl-N-benzylamines lead to the formation of aminomethyl-1,2-dihydrofullerenes and fulleropyrrolidines sci-hub.seacs.org. The reaction pathway is dependent on the reaction conditions, particularly the presence of oxygen sci-hub.seacs.org.

In the absence of oxygen, the reaction proceeds through a single electron transfer (SET) from the amine to the triplet excited state of C60, followed by desilylation to produce an α-amino radical. This radical then couples with the C60 anion radical to yield aminomethyl-1,2-dihydrofullerenes sci-hub.seacs.org. However, in the presence of oxygen, an alternative pathway involving the formation of an azomethine ylide intermediate occurs. This ylide then undergoes a [3+2] dipolar cycloaddition with C60 to produce fulleropyrrolidines sci-hub.seacs.org.

| Amine | Solvent | Atmosphere | Product Type | Yield (%) | Reference |

| N-α-trimethylsilyl-N-carboxymethyl-N-benzylamine | Toluene | N₂ purged | Aminomethyl-1,2-dihydrofullerene | 35 | sci-hub.seacs.org |

| N-α-trimethylsilyl-N-carboxymethyl-N-benzylamine | Toluene | O₂ present | Fulleropyrrolidine | 15 | sci-hub.seacs.org |

Domino and Cascade Reactions

The reactivity of the azomethine ylide derived from this compound extends beyond simple cycloadditions to more complex domino and cascade reactions, allowing for the rapid construction of intricate molecular frameworks from simple starting materials.

Brønsted Acid Triggered Cascade Cyclization

A notable application of this compound is in a Brønsted acid-triggered cascade cyclization. A methodology has been developed for the synthesis of 7,12-dihydro-5H-6,12-methanodibenzo[c,f]azocines from aromatic aldehydes and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, catalyzed by trifluoroacetic and perchloric acids acs.org. This reaction proceeds through a cascade of events initiated by the formation of the azomethine ylide, which then participates in a series of intramolecular cyclization and rearrangement steps to afford the complex polycyclic product. This approach has also been successfully applied to the synthesis of N-unsubstituted and N-methyl-4-aryltetrahydroisoquinolines acs.org.

Tungsten-Catalyzed Twofold 1,3-Dipolar Cycloaddition with Diynes

While a specific example of a tungsten-catalyzed twofold 1,3-dipolar cycloaddition with diynes involving this compound is not extensively detailed in the provided search results, a related tungsten-catalyzed 1,3-dipolar cycloaddition has been reported. In this reaction, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine was used as the azomethine ylide precursor in a cycloaddition with a trifluoromethylated imidazolidine sci-hub.se. This suggests the potential for tungsten catalysis to mediate cycloadditions involving azomethine ylides generated from this precursor. Further research in this area could lead to the development of novel tungsten-catalyzed cascade reactions for the synthesis of complex nitrogen-containing heterocycles from diynes.

Role in Active Pharmaceutical Ingredient Api Synthesis and Drug Discovery

Precursor for Physiologically Active Compounds

A significant contribution of N-(Trimethylsilylmethyl)benzylamine in medicinal chemistry is its role as a key starting material for a variety of physiologically active compounds. The reagent itself is often converted into its more reactive derivative, N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, which, in the presence of a catalyst like trifluoroacetic acid, generates a non-stabilized N-benzyl azomethine ylide in situ. chemicalbook.comenamine-genez.com This ylide readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, providing an efficient and stereospecific route to polysubstituted pyrrolidines and other N-heterocycles that form the core of many therapeutic agents. chemicalbook.comhighfine.comgoogle.com

3-Carboxy-1-azabicyclo[2.2.1]heptane Derivatives

One of the well-documented applications of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is in the synthesis of 3-carboxy-1-azabicyclo[2.2.1]heptane derivatives. chemicalbook.comhighfine.com These bicyclic compounds are recognized as an important class of physiologically active molecules. The synthesis leverages the [3+2] cycloaddition reaction where the azomethine ylide generated from the silylamine precursor reacts with a suitable alkene to construct the core bicyclic structure. chemicalbook.comhighfine.com

| Precursor Reagent | Resulting Compound Class | Therapeutic Significance |

| N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 3-Carboxy-1-azabicyclo[2.2.1]heptane Derivatives | A class of recognized physiologically active compounds. chemicalbook.comhighfine.com |

Histamine (B1213489) H3 Receptor Antagonists

The pyrrolidine (B122466) scaffold, readily synthesized using this compound chemistry, is a core structural motif in a number of potent and selective histamine H3 receptor antagonists. nih.govnih.govnih.gov These antagonists are of significant interest for treating neurological and cognitive disorders. Research has demonstrated that compounds incorporating a pyrrolidine ring, such as N-(5-phenoxypentyl)pyrrolidine and various pyrrolidin-3-yl-N-methylbenzamides, exhibit high affinity for the H3 receptor. nih.govnih.gov The synthesis of these crucial pyrrolidine cores is efficiently achieved through the azomethine ylide cycloaddition methodology. chemicalbook.comscbt.com

| Precursor Reagent | Resulting Scaffold | Application / Target |

| This compound (via its azomethine ylide precursor) | Substituted Pyrrolidines | Core structure for Histamine H3 receptor antagonists used in neurology research. nih.govnih.govnih.gov |

Pyrrolidine Derivatives as Sodium Channel Blockers

Following a similar synthetic strategy, the pyrrolidine ring system has been exploited to develop novel sodium channel blockers. A series of pyrrolidine derivatives have been synthesized and evaluated for their inhibitory effects on neuronal Na+ channels, showing potential for the treatment of ischemic stroke. The versatility of the [3+2] cycloaddition reaction allows for the creation of diverse pyrrolidine structures, enabling detailed structure-activity relationship (SAR) studies to optimize potency and selectivity.

Synthesis of Nitrogen Heterocyclic Proline Peptides

This compound is also directly implicated in the synthesis of nitrogen heterocyclic proline peptides. This application highlights the reagent's utility in constructing peptidomimetic structures, which are important in drug design for their enhanced stability and bioavailability compared to natural peptides. The synthesis involves reacting the silylamine with other components to build complex peptide-like molecules containing a core heterocyclic structure. highfine.com

| Reagent | Application | Significance in Drug Discovery |

| This compound | Synthesis of Nitrogen Heterocyclic Proline Peptides | Creation of peptidomimetic scaffolds for developing novel therapeutics. highfine.com |

Applications in Oncology and Neurology Drug Synthesis

The broad utility of this compound in generating diverse heterocyclic scaffolds makes it a valuable tool in both oncology and neurology drug discovery.

Neurology: As detailed above, its role in synthesizing the core scaffolds for histamine H3 receptor antagonists and sodium channel blockers places it at the center of developing treatments for conditions like Alzheimer's disease, narcolepsy, and ischemic stroke. nih.govnih.gov H3 antagonists, in particular, are investigated for their potential to modulate neurotransmitter release in the brain. mdpi.comfrontiersin.org

Oncology: Nitrogen-containing heterocycles are a cornerstone of modern oncology, forming the core structure of a vast number of anticancer drugs. highfine.com The ability of this compound to efficiently generate libraries of polysubstituted pyrrolidines and other N-heterocycles is crucial for drug discovery programs. google.com These libraries can be screened for anticancer activity, and the compound itself is noted by the National Cancer Institute (NCI) under the identifier NSC601818, indicating its relevance in cancer research. nih.gov

Development of Novel Therapeutic Agents through Functionalized Heterocycles

The overarching value of this compound in drug discovery lies in its capacity to facilitate the development of novel therapeutic agents through the creation of functionalized heterocycles. enamine-genez.com The [3+2] cycloaddition of the derived azomethine ylide is a powerful and convergent method for producing molecular complexity. chemicalbook.comhighfine.com This allows medicinal chemists to systematically modify the heterocyclic core and its substituents to fine-tune pharmacological properties. Pyrrolidines and other N-heterocycles are considered "privileged scaffolds" because they can interact with a wide range of biological targets, making them excellent starting points for designing new drugs for numerous diseases. enamine-genez.comhighfine.com

Antiviral Activity of Derived Compounds

This compound serves as a crucial precursor in the synthesis of polysubstituted pyrrolidines, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The primary synthetic route involves the in situ generation of an N-benzyl azomethine ylide from this compound. This highly reactive intermediate readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of a diverse library of pyrrolidine derivatives. mdpi.com This synthetic strategy is a cornerstone of modern medicinal chemistry, enabling the creation of complex molecular architectures with high regio- and stereoselectivity. researchgate.net

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with therapeutic properties. mdpi.com Among these, the antiviral potential of pyrrolidine derivatives is an area of active investigation. The structural diversity achievable through the 1,3-dipolar cycloaddition of azomethine ylides allows for the systematic exploration of structure-activity relationships (SAR), which is fundamental to the rational design of potent antiviral agents. nih.govmdpi.com

Research into the antiviral properties of these derived compounds has shown that modifications to the pyrrolidine ring and its substituents can significantly influence their activity against various viruses. While direct antiviral data for compounds explicitly synthesized from this compound is not always the primary focus of synthetic methodology papers, the established utility of this reagent in constructing pyrrolidine cores implies its indirect but vital role in the development of novel antiviral candidates.

For instance, studies on various substituted pyrrolidines have demonstrated their inhibitory effects against a range of viruses. The general mechanism often involves the interference with viral entry, replication, or other essential processes in the viral life cycle. The N-benzyl group, inherent to derivatives from this compound, can also play a role in the biological activity of the final compounds.

Table 1: Hypothetical Antiviral Activity of Pyrrolidine Derivatives

| Compound ID | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| PD-01 | Influenza A (H1N1) | Plaque Reduction | 5.2 | >100 | >19.2 |

| PD-02 | Herpes Simplex Virus 1 (HSV-1) | CPE Inhibition | 12.5 | >100 | >8.0 |

| PD-03 | Human Immunodeficiency Virus (HIV-1) | RT Inhibition | 2.8 | 85.4 | 30.5 |

| PD-04 | Respiratory Syncytial Virus (RSV) | CPE Inhibition | 8.1 | >100 | >12.3 |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

The research in this field continues to evolve, with ongoing efforts to synthesize and screen novel pyrrolidine derivatives for their potential as broad-spectrum antiviral agents. The versatility of the 1,3-dipolar cycloaddition reaction, facilitated by reagents like this compound, remains a powerful tool in the arsenal (B13267) of medicinal chemists in the quest for new and effective antiviral therapies. rsc.org

Other Synthetic Transformations and Derivatizations

Silylation Reactions for Functional Group Protection

The trimethylsilyl (B98337) group is a cornerstone of organic synthesis, primarily utilized for the protection of various functional groups. While N-(trimethylsilylmethyl)benzylamine itself is not typically employed as a direct silylating agent, the broader class of organosilicon compounds, including silyl-substituted amines, plays a crucial role in these protective strategies. The trimethylsilyl group, often introduced using reagents like trimethylsilyl chloride (TMS-Cl) or hexamethyldisilazane (B44280) (HMDS), can effectively protect alcohols, amines, and thiols by converting them into their corresponding silyl (B83357) ethers, silylamines, and silyl thioethers. chemicalbook.comsigmaaldrich.com

The stability of the resulting silyl-protected group is a key factor, and it is largely influenced by the steric bulk of the substituents on the silicon atom. For instance, the tert-butyldimethylsilyl (TBS) group offers greater stability compared to the trimethylsilyl (TMS) group, making it a popular choice for protecting alcohols under a variety of reaction conditions. sigmaaldrich.com The N-bis(trimethylsilyl)methyl (N-BTMSM) group has been studied as an effective protecting group for amides in rhodium(II)-catalyzed reactions, where it influences conformational control and regioselectivity. chemdad.com

The derivatization of amines, including benzylamine (B48309), through N-silylation can be achieved under neutral conditions using trimethylsilyl chloride in the presence of zinc dust. highfine.com This process facilitates subsequent reactions, such as acylation, by temporarily masking the reactivity of the N-H bond. highfine.com

Table 1: Common Silylating Agents and Their Applications

| Silylating Agent | Abbreviation | Functional Groups Protected | Key Features |

| Trimethylsilyl chloride | TMS-Cl | Alcohols, Amines, Thiols | Common, reactive, requires a base to neutralize HCl byproduct. sigmaaldrich.com |

| Hexamethyldisilazane | HMDS | Alcohols, Amines | Less reactive than TMS-Cl, ammonia (B1221849) is the byproduct. sigmaaldrich.com |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Alcohols, Carboxylic acids, Amides | Highly reactive, volatile byproducts. chemicalbook.com |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Alcohols, Amines, Carboxylic acids | Forms stable TBDMS derivatives. biosynth.com |

| N-Trimethylsilylimidazole | TMSI | Alcohols, Carboxylic acids | Highly reactive, selective for hydroxyl groups over amines. biosynth.com |

Nucleophilic Substitution Reactions of the Trimethylsilyl Group

The trimethylsilylmethyl group attached to the nitrogen in this compound and related structures can undergo nucleophilic substitution. Kinetic studies on the reactions of trimethylsilylmethyl arenesulfonates with various anilines and benzylamines in acetonitrile (B52724) have shown that these reactions proceed via an SN2 mechanism. beilstein-journals.org

The key findings from these studies indicate:

A relatively tight transition state is involved in the reaction. beilstein-journals.org

The presence of the α-silyl group leads to an enhanced reaction rate compared to corresponding carbon analogues. beilstein-journals.org

This rate enhancement is attributed to the destabilizing effect of the α-silyl group on the ground state of the starting material, a phenomenon known as the geminal interaction. This effect is significant for both SN1 and SN2 reaction pathways. beilstein-journals.org

This reactivity highlights the influence of the silicon atom on the adjacent carbon center, making the trimethylsilyl group not just a passive protecting group but also an activator for nucleophilic substitution reactions.

Formation of Cyanoaminosilanes as Azomethine Ylide Equivalents

While direct formation of cyanoaminosilanes from this compound is not extensively documented, a closely related and synthetically valuable transformation involves its derivative, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. This compound serves as a stable and convenient precursor for generating non-stabilized azomethine ylides. highfine.combeilstein-journals.org Azomethine ylides are potent 1,3-dipoles widely used in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles like pyrrolidines. highfine.com

The generation of the azomethine ylide from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is typically initiated by a catalyst, such as a catalytic amount of trifluoroacetic acid or a fluoride (B91410) source like lithium fluoride (LiF) or tetrabutylammonium (B224687) fluoride (TBAF). beilstein-journals.org The reaction is believed to proceed through the formation of a transient iminium ion, which then eliminates the trimethylsilyl group to form the azomethine ylide. chemicalbook.com

Although not a direct conversion to a cyanoaminosilane, research has shown that cyano-substituted azomethine ylide intermediates can be formed, which then undergo dimerization. chemicalbook.com This underscores the role of the azomethine ylide framework in reactions involving cyano groups. The utility of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine as an azomethine ylide equivalent is a cornerstone of its application in synthetic chemistry, providing a reliable route to complex pyrrolidine (B122466) structures. beilstein-journals.org

Three-Component Reactions for Heterocyclic Compound Construction

This compound and its derivatives are valuable reagents in three-component reactions for the synthesis of heterocyclic compounds. Notably, the raw material itself can react with components like aldehydes to directly build heterocyclic structures. biosynth.com

However, a more extensively documented approach involves the use of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine as an azomethine ylide precursor in a three-component [3+2] cycloaddition. This reaction brings together three components to rapidly generate molecular complexity:

The amine precursor: N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

An aldehyde: This reacts with the secondary amine formed in situ to generate an iminium ion.

A dipolarophile: An electron-deficient alkene or alkyne that traps the generated azomethine ylide.

This methodology provides an efficient and stereospecific route to a wide array of substituted pyrrolidines and other N-heterocycles. chemicalbook.combiosynth.com The reaction exhibits excellent diastereoselectivity with cyclic olefins, leading to fused ring systems when the double bond is within the ring and spiro compounds when the double bond is exocyclic. biosynth.com Furthermore, these azomethine ylides can also react with carbonyl groups, such as those in aliphatic aldehydes, to produce oxazolidine (B1195125) compounds. biosynth.com

Photoinduced Single Electron Transfer (SET) Reactions

This compound and related secondary α-silylamines are effective electron donors in photoinduced single electron transfer (SET) reactions. When irradiated with visible light in the presence of an electron acceptor, these amines can initiate a cascade of reactions leading to the formation of new carbon-carbon bonds.

The general mechanism involves the following steps:

Photoexcitation : The electron acceptor is excited by light.

Single Electron Transfer : The excited acceptor receives an electron from the nitrogen atom of the amine, generating a secondary aminium radical cation and the radical anion of the acceptor.

Desilylation : The aminium radical cation undergoes a rapid and preferential loss of the α-trimethylsilyl group to form a neutral α-amino radical.

Radical Coupling : This newly formed α-amino radical then couples with the radical anion of the acceptor to form the final product.

This SET-promoted desilylation pathway is a mild and efficient method for generating α-amino radicals, which are valuable intermediates in organic synthesis.

A significant application of the photoinduced SET reaction of this compound is the aminomethylation of electron acceptors. A prime example is the reaction with fullerene (C₆₀).

Visible light irradiation of a solution containing C₆₀ and a secondary N-trimethylsilylmethyl-N-benzylamine results in the efficient formation of 1-aminomethyl-1,2-dihydrofullerenes. The process is highly regioselective and proceeds via the SET mechanism described above. The α-amino radical, generated after desilylation, adds to the fullerene cage to yield the aminomethylated product.

This photochemical strategy offers a mild and efficient alternative to traditional thermal methods for functionalizing fullerenes and other electron-deficient molecules.

The use of α-trimethylsilyl-substituted secondary amines in SET-promoted reactions has a notable impact on the chemoselectivity of C-C bond formation. In typical SET reactions of secondary amines that lack the α-silyl group, the aminium radical often undergoes N-H deprotonation, leading to N-C bond formation.

However, the presence of the α-trimethylsilyl group fundamentally alters this reactivity profile. The preferential cleavage of the C-Si bond to form an α-amino radical directs the reaction towards C-C bond formation. This selective generation of α-amino radicals, which are potent carbon-centered nucleophiles, provides a powerful tool for constructing new carbon-carbon bonds under mild, photochemically-driven conditions. This approach is expected to be broadly useful in designing novel SET-promoted C-C bond-forming reactions.

Chemoselectivity and Stereoselectivity in Photoreactions

The study of photoreactions involving this compound and its derivatives reveals a landscape rich in chemoselective and stereoselective transformations. These reactions, often initiated by photoinduced electron transfer (SET), provide pathways to complex nitrogen-containing heterocycles and other valuable molecular architectures. The presence of the trimethylsilylmethyl group is pivotal in directing the course of these reactions, frequently leading to high levels of selectivity.

Research into the photochemical behavior of N-trimethylsilylmethyl-substituted compounds, while not always focused directly on this compound itself, offers significant insights into its potential reactivity. Studies on related systems, such as N-trimethylsilylmethyl-substituted α-ketoamides, have shown that photoreactions can proceed through competitive pathways involving hydrogen-atom abstraction and sequential SET-desilylation. nih.gov This dual reactivity underscores the importance of the molecular environment and reaction conditions in determining the ultimate chemical outcome.

A key reactive intermediate that can be generated from this compound derivatives under certain conditions is the azomethine ylide. While often formed through thermal or catalytic means, the principles of stereocontrol observed in their subsequent cycloaddition reactions are highly relevant to potential photochemical applications. highfine.comchemdad.comchemicalbook.com For instance, the closely related compound, N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, is a well-established precursor for generating an N-benzyl azomethine ylide. This ylide undergoes [3+2] cycloaddition reactions with a variety of dipolarophiles with a high degree of stereospecificity. The reaction with cis-alkenes proceeds with complete retention of the cis-stereochemistry in the resulting pyrrolidine ring, which is consistent with a concerted cycloaddition mechanism. chemdad.comchemicalbook.com

The chemoselectivity of these cycloaddition reactions is also noteworthy. The azomethine ylide generated from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine reacts most readily with electron-deficient alkenes and alkynes. chemdad.comchemicalbook.com This selectivity is attributed to a narrow HOMO-LUMO energy gap between the dipole (ylide) and the dipolarophile. Suitable reaction partners include unsaturated esters, ketones, imides, nitriles, and sulfones. chemdad.comchemicalbook.com Furthermore, the regioselectivity can be controlled based on the structure of the dipolarophile. Cycloaddition with dipolarophiles containing an endocyclic double bond leads to the formation of fused bicyclic pyrrolidines, whereas those with an exocyclic double bond yield spirocyclic systems. chemdad.com

In the context of true photoreactions, studies on systems like N-methylsaccharin in the presence of N-trimethylsilylmethyl-N,N-diethyl amine have demonstrated that the reaction pathway can be initiated by single electron transfer from the amine to the excited triplet state of the saccharin (B28170). lookchemmall.com This suggests that this compound, with its relatively low ionization potential, is a good candidate for participating in SET photoreactions with suitable photosensitizers. The resulting radical cation of the amine would be prone to desilylation, generating a key aminomethyl radical intermediate that can then engage in various bond-forming events.

While specific, detailed studies on the broad chemoselectivity and stereoselectivity of photoreactions involving the parent this compound are not extensively documented in the reviewed literature, the data from closely related systems provide a strong predictive framework for its behavior. The interplay between SET-initiated pathways and the inherent stereochemical control of the resulting intermediates is a recurring theme.

Table of Research Findings on Selectivity in Reactions of this compound Derivatives:

| Derivative/System | Reaction Type | Selectivity Observed | Research Focus |

| N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | [3+2] Cycloaddition | Stereoselectivity: Complete cis-stereospecificity with alkenes. chemdad.comchemicalbook.comChemoselectivity: Reacts with electron-deficient alkenes and alkynes. chemdad.comchemicalbook.comRegioselectivity: Forms fused or spirocyclic systems depending on the dipolarophile. chemdad.com | Generation of azomethine ylides for synthesis of pyrrolidines. highfine.comchemdad.comchemicalbook.comenamine.netscbt.com |

| N-trimethylsilylmethyl-substituted α-ketoamides | Photochemical Reaction | Chemoselectivity: Competitive H-atom abstraction and sequential SET-desilylation pathways. nih.gov | Mechanistic investigation of β-lactam formation. nih.gov |

| N-methylsaccharin with N-trimethylsilylmethyl-N,N-diethyl amine | Photoreaction | Mechanism: Involves initial triplet state single electron transfer. lookchemmall.com | Exploration of SET photochemistry of saccharin derivatives. lookchemmall.com |

This body of research collectively points towards the significant potential of this compound in stereoselective and chemoselective photochemical transformations, primarily driven by the unique properties of the silylmethyl group in facilitating SET processes and controlling the reactivity of key intermediates.

Advanced Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems for Ylide Generation

The generation of the azomethine ylide from N-(trimethylsilylmethyl)benzylamine and its N-methoxymethyl analogue is typically initiated by a catalyst. While established catalysts are effective, the future lies in developing more efficient, selective, and environmentally benign systems.

Standard methods rely on catalytic amounts of protic acids like trifluoroacetic acid (TFA) or fluoride (B91410) sources such as lithium fluoride (LiF) and cesium fluoride (CsF). mdpi.comchemicalbook.comnih.gov Alternative catalysts include silyl (B83357) triflates and iodosilanes. chemicalbook.com However, research is moving beyond these foundational systems.

Future explorations are focused on several key areas:

Metal Catalysis: While less common for silylamine precursors, metal catalysis is a major frontier. Research into related azomethine ylide precursors, such as tetrahydroisoquinolines, has shown that catalysts like dirhodium(II)caprolactamate, [Rh₂(cap)₄], can effectively generate ylides for [3+2] cycloadditions. mdpi.com Adapting such systems for this compound could offer new reactivity and selectivity profiles.

Heterogeneous and Supported Catalysts: To enhance sustainability and simplify purification, solid-supported catalysts are being investigated. For related ylide generation schemes, eco-friendly solid-base catalysts like potassium fluoride on alumina (B75360) (KF/Al₂O₃) have proven effective, suggesting a promising avenue for this compound. mdpi.comnih.gov These systems facilitate easier removal of the catalyst from the reaction mixture, a key principle of green chemistry.

Photocatalysis and Electrocatalysis: These modern techniques offer novel activation pathways. Photocatalytic methods, for instance, are being used for coupling reactions of benzylamine (B48309), a parent compound, indicating the potential for light-mediated generation of ylides under mild conditions. highfine.com

Catalyst-Free Generation: Inspired by other ylide-forming systems, research into catalyst-free generation is emerging. For example, the simple dehydration of certain hemiaminals can produce azomethine ylides, a strategy that could be adapted to bypass the need for an external catalyst altogether. nih.gov

Table 1: Comparison of Catalytic Systems for Azomethine Ylide Generation

| Catalyst Type | Examples | Key Features & Research Direction |

|---|---|---|

| Acid/Fluoride (Standard) | TFA, LiF, CsF | Well-established, reliable, good yields. chemicalbook.com |

| Metal Catalysts | [Rh₂(cap)₄] (in related systems) | Potential for novel reactivity and asymmetric control. mdpi.com |

| Solid-Supported Catalysts | KF/Al₂O₃ (in related systems) | Enhanced recyclability, simplified purification, greener processes. mdpi.comnih.gov |

| Photocatalysis | (Exploratory) | Mild reaction conditions, novel activation pathways. highfine.com |

Development of Asymmetric Synthesis Methodologies

The [3+2] cycloaddition of an azomethine ylide with an alkene can create up to four new contiguous stereocenters, making it a powerful tool for building stereochemically rich molecules. nih.gov A primary goal of modern research is to control this stereochemistry, producing a single desired enantiomer. While this compound is widely used for preparing N-benzyl substituted pyrrolidines, the development of enantioselective variants is a key future direction. chemicalbook.com

The field of asymmetric 1,3-dipolar cycloadditions is mature, with many strategies employing chiral metal complexes or organocatalysts, particularly with ylides derived from α-amino acids. nih.govacs.org The challenge lies in applying these principles effectively to the specific ylide generated from this compound.

Future research in this area includes:

Chiral Metal Catalysis: The use of chiral ligands complexed to metals like copper(I) or silver(I) has proven highly successful for enantioselective cycloadditions of other azomethine ylides. nih.gov A significant research effort is directed toward identifying the optimal combination of chiral ligand and metal salt to effectively control the facial selectivity of the cycloaddition involving the N-benzyl azomethine ylide.

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids and related Brønsted acids are powerful catalysts for a range of asymmetric transformations. Developing systems where a chiral acid protonates and activates the substrate while controlling the stereochemical outcome is a promising, though challenging, avenue.